SU-5402
SU-5402
SU5402 is an oxindole that is 3-methyleneoxindole in which one of the hydrogens of the methylene group is substituted by a 3-(2-carboxyethyl)-4-methyl-1H-pyrrol-2-yl group. It is an ATP-competitive inhibitor of the tyrosine kinase activity of fibroblast growth factor receptor 1. It has a role as a fibroblast growth factor receptor antagonist. It is a monocarboxylic acid, a member of pyrroles and a member of oxindoles. It is functionally related to a 3-methyleneoxindole.
Brand Name:
Vulcanchem
CAS No.:
215543-92-3
VCID:
VC0547968
InChI:
InChI=1S/C17H16N2O3/c1-10-9-18-15(11(10)6-7-16(20)21)8-13-12-4-2-3-5-14(12)19-17(13)22/h2-5,8-9,18H,6-7H2,1H3,(H,19,22)(H,20,21)/b13-8-
SMILES:
CC1=CNC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O
Molecular Formula:
C17H16N2O3
Molecular Weight:
296.32 g/mol
SU-5402
CAS No.: 215543-92-3
Cat. No.: VC0547968
Molecular Formula: C17H16N2O3
Molecular Weight: 296.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | SU5402 is an oxindole that is 3-methyleneoxindole in which one of the hydrogens of the methylene group is substituted by a 3-(2-carboxyethyl)-4-methyl-1H-pyrrol-2-yl group. It is an ATP-competitive inhibitor of the tyrosine kinase activity of fibroblast growth factor receptor 1. It has a role as a fibroblast growth factor receptor antagonist. It is a monocarboxylic acid, a member of pyrroles and a member of oxindoles. It is functionally related to a 3-methyleneoxindole. |
|---|---|
| CAS No. | 215543-92-3 |
| Molecular Formula | C17H16N2O3 |
| Molecular Weight | 296.32 g/mol |
| IUPAC Name | 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C17H16N2O3/c1-10-9-18-15(11(10)6-7-16(20)21)8-13-12-4-2-3-5-14(12)19-17(13)22/h2-5,8-9,18H,6-7H2,1H3,(H,19,22)(H,20,21)/b13-8- |
| Standard InChI Key | JNDVEAXZWJIOKB-JYRVWZFOSA-N |
| Isomeric SMILES | CC1=CNC(=C1CCC(=O)O)/C=C\2/C3=CC=CC=C3NC2=O |
| SMILES | CC1=CNC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O |
| Canonical SMILES | CC1=CNC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O |
| Appearance | Orange solid powder |
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